4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
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Overview
Description
4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C15H13BrO3 and its molecular weight is 321.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Paired Electrolysis in Organic Reaction Chemistry
The compound has been explored in the context of paired electrolysis, a method for driving organic reactions under ambient conditions using electricity. A study by Sherbo et al. (2018) demonstrated the paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde, highlighting the potential of this approach for synthesizing valuable chemicals with minimal waste.
Anti-Asthmatic Activity
A related compound, 4-hydroxy-3-methoxybenzaldehyde, has shown potent anti-asthmatic activity. Jang et al. (2010) reported that this compound significantly inhibited specific airway resistance in both immediate and late-phase asthmatic responses, pointing towards its potential in managing asthma symptoms [Jang, Lee, & Kim, 2010).
Synthesis and Structural Analysis
The synthesis and characterization of related benzyloxybenzaldehyde derivatives have been extensively studied. Hayvalı et al. (2010) investigated derivatives formed by reactions with 4-nitrobenzyl bromide, providing insights into potential applications in chemical synthesis and pharmaceuticals (Hayvalı, Dal, Köksal, Şahin, & Hökelek, 2010).
Crystallography and Molecular Docking
Studies have also focused on the crystal structures and molecular docking of methoxybenzaldehyde derivatives. Gomes et al. (2018) examined the crystal structures of methoxybenzaldehyde oxime derivatives, which could have implications in designing molecules with desired chemical properties (Gomes, de Souza, Da Costa, Wardell, & Low, 2018).
Antiplasmodial Activities
The potential of 4-methoxybenzaldehyde derivatives in treating malaria has been explored. Hadanu et al. (2010) synthesized a compound starting from 4-methoxybenzaldehyde and evaluated its antiplasmodial activities, indicating its potential in antimalarial therapies (Hadanu, Mastjeh, Jumina, Mustofa, Widjayanti, & Sholikhah, 2010).
Safety and Hazards
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNATVTYSLOUDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352768 |
Source
|
Record name | 4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352455-48-2 |
Source
|
Record name | 4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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